![molecular formula C13H19N3O4 B2905571 8-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2305255-74-5](/img/structure/B2905571.png)
8-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of functional groups, coupling reactions, and deprotection. It is commonly used as a reactant for modifying large-molecule scaffolds in drug delivery using PAMAM dendrimers .
Molecular Structure Analysis
The molecular structure of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid consists of an imidazo[1,2-a]pyridine ring system with a carboxylic acid group and tert-butyl ester side chains. The tert-butyl groups provide steric hindrance and protect the acid functionality during synthesis .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amidation, esterification, and deprotection. Its reactivity depends on the functional groups present and the reaction conditions .
Physical And Chemical Properties Analysis
科学的研究の応用
Metabolism and Biological Impact
Exposure and Metabolism
Research has highlighted the presence and metabolism of heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans. These compounds are metabolically activated by enzymes such as cytochrome P4501A2 (CYP1A2) and N-acetyltransferase 2 (NAT2), leading to their conversion into carcinogenic metabolites. Studies have investigated the correlation between dietary exposure, enzyme genotypes, and the differential urinary excretion of these HCAs, providing insights into individual differences in cancer risk susceptibility due to genetic variations in metabolic enzyme activity (Moonen et al., 2004).
Biomonitoring in Human Samples
Techniques have been developed for measuring HCAs accumulated in human hair, offering a non-invasive method to biomonitor chronic exposure to potential carcinogens like PhIP. This method's validation demonstrates its feasibility for studying the association between HCA exposure and cancer risk in humans, providing a direct evidence of bioactivation of PhIP in vivo (Bessette et al., 2009).
Cancer Risk Assessment
Lung Cancer Risk
A study investigating the risk of lung cancer posed by different HCAs in the diet found significant excess risks associated with specific HCAs like MeIQx, especially among non-smokers and light/moderate smokers. This suggests that dietary HCAs may contribute to lung cancer risk, underlining the importance of understanding individual exposure levels and metabolic factors in cancer epidemiology (Sinha et al., 2000).
Adduct Formation and DNA Damage
Research has also focused on the formation of DNA adducts by HCAs like PhIP and their metabolites. DNA adducts are crucial biomarkers of exposure and potential indicators of carcinogenic risk. Studies using accelerator mass spectrometry and other sophisticated techniques have measured these adducts in human tissues, providing insights into the molecular mechanisms by which dietary HCAs may contribute to cancer development (Lightfoot et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-8-5-4-6-16-7-9(11(17)18)14-10(8)16/h7-8H,4-6H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSDDAUBKCMENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN2C1=NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905488.png)
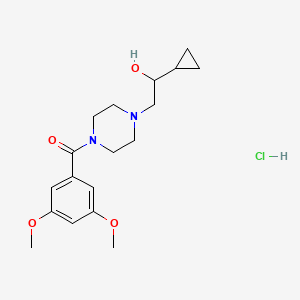
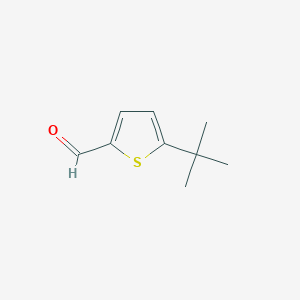
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2905494.png)
![2-Chloro-N-[(3-chloro-2-fluorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]acetamide](/img/structure/B2905495.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2905499.png)
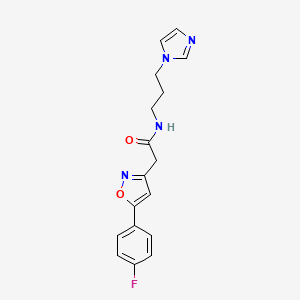
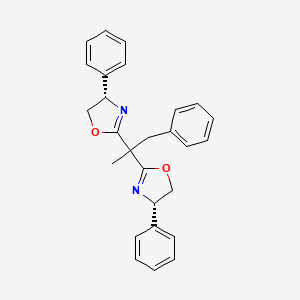


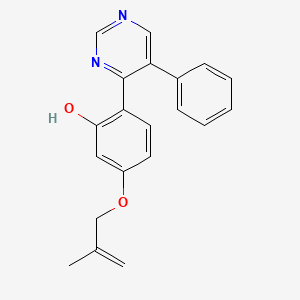
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905511.png)